Methyl 6-fluoroquinoline-3-carboxylate
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Overview
Description
Methyl 6-fluoroquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylate group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their wide range of biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-3-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the reaction of 6-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol or quinoline-3-aldehyde.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 6-fluoroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 6-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase, an enzyme critical for DNA replication. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA replication and ultimately causing bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ofloxacin: Known for its effectiveness against a wide range of bacterial infections.
Uniqueness: Methyl 6-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and bioavailability, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H8FNO2 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |
InChI Key |
RCEMALLZHCNGOH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=CC(=CC2=C1)F |
Origin of Product |
United States |
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